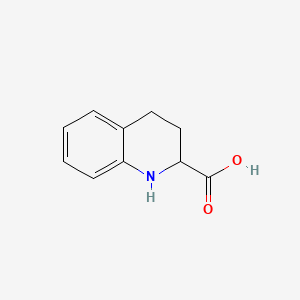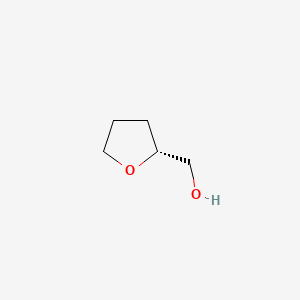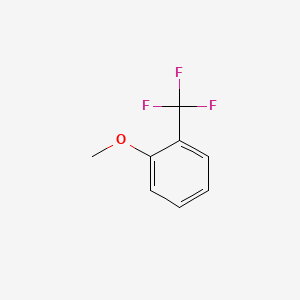
Vinyloxymethylbenzene
概要
説明
Vinyloxymethylbenzene, also known by its CAS number 935-04-6, is a chemical compound with the formula C9H10O . It has a molecular weight of 134.18 . It is a reactive compound that can be used to produce polyvinyl ethers .
Molecular Structure Analysis
The molecular structure of Vinyloxymethylbenzene can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Mass spectrometry is a central technique used for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources .Physical And Chemical Properties Analysis
Vinyloxymethylbenzene has several physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.2 . Its water solubility is 0.56 mg/ml or 0.00417 mol/l .科学的研究の応用
Polymerization and Self-Assembly
Benzyl vinyl ether (VE) was once considered challenging to homopolymerize radically. However, recent advances have enabled controlled radical polymerization of VE. Notably, a metal-free RAFT cationic polymerization introduced the thiocarbonylthio moiety into poly(VE)s, allowing for block copolymer synthesis. Hydroxy-functional VE can now undergo radical homopolymerization due to hydrogen bonding between the VE oxygen and the hydroxy group. This achievement has led to RAFT radical polymerization of VE. Poly(VE) serves as a thermoresponsive polymer and a reactive emulsifier for polymerization-induced self-assembly, yielding various functional polymers and nano-objects .
Antibiotic Adjuvant
Tobramycin benzyl ether, a derivative of benzyl vinyl ether, acts as an antibiotic adjuvant. It sensitizes multidrug-resistant Gram-negative bacteria to rifampicin and restores susceptibility to minocycline in MDR Escherichia coli .
Precise Vinyl Polymerization
Sequential approaches allow the incorporation of vinyl functionality. For instance, tri- and pentablock copolymers of NBVE, CEVE, and tert-butyldimethylsilyl ethylene glycol vinyl ether (SiEGVE) have been produced. Diblock copolymers of IBVE and α-methylstyrene were also synthesized using sequential initiation methods .
Catalyst-Controlled Stereoselective Polymerization
Benzyl vinyl ether substrates can yield isotactic poly(vinyl ether)s with high degrees of isotacticity. This approach overrides conventional chain-end stereochemical bias, providing a versatile method for creating well-defined structures .
Nonconventional Luminescent Polymers (NLPs)
While not directly related to benzyl vinyl ether, NLPs are being extensively studied for their unique characteristics and applications in various fields. These polymers exhibit distinctive luminescent properties and have potential uses in photophysical processes and beyond .
Safety and Hazards
Vinyloxymethylbenzene is classified as dangerous . It has hazard statements H315, H319, and H225, indicating that it causes skin irritation, serious eye irritation, and is a combustible liquid . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
作用機序
Target of Action
Benzyl vinyl ether, also known as Vinyloxymethylbenzene, is primarily involved in organic synthesis reactions . It doesn’t have a specific biological target but is used as a reagent in chemical reactions .
Mode of Action
The compound participates in various organic reactions, including the Williamson Ether Synthesis . In this process, an alkoxide ion (the conjugate base of an alcohol) reacts with an alkyl halide in an S N 2 reaction to form an ether . The ether oxygen in benzyl vinyl ether can be protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .
Biochemical Pathways
Benzyl vinyl ether is involved in the synthesis of ethers, which can be used in various biochemical pathways . .
Result of Action
The primary result of benzyl vinyl ether’s action is the formation of new compounds through organic synthesis . For example, in the Williamson Ether Synthesis, it can help form a new ether compound .
Action Environment
The action of benzyl vinyl ether is influenced by various environmental factors, including temperature, pH, and the presence of other reagents . For instance, the Williamson Ether Synthesis typically requires a basic environment . Additionally, the compound’s stability can be affected by exposure to air, light, and heat.
特性
IUPAC Name |
ethenoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-10-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDCYKCDXXPQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25610-98-4 | |
| Details | Compound: Benzene, [(ethenyloxy)methyl]-, homopolymer | |
| Record name | Benzene, [(ethenyloxy)methyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25610-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90455666 | |
| Record name | Benzylvinylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl vinyl ether | |
CAS RN |
935-04-6 | |
| Record name | Vinyl benzyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylvinylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(ethenyloxy)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL BENZYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPW87YYN6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


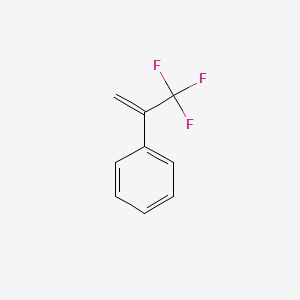
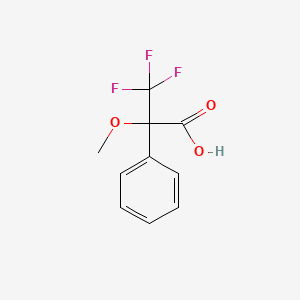
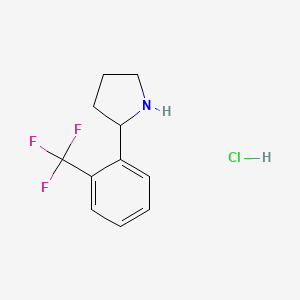

![2-[2-(Trifluoromethyl)phenyl]morpholine](/img/structure/B3024359.png)



